![molecular formula C7H11NO3S B2956502 9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione CAS No. 1453422-57-5](/img/structure/B2956502.png)

9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

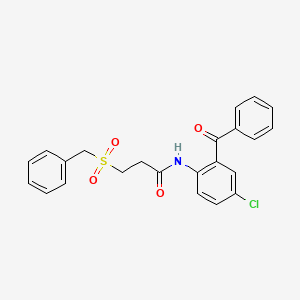

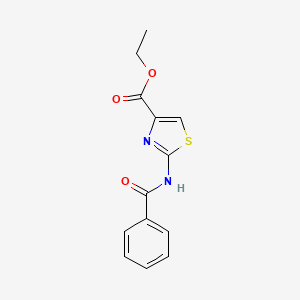

9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione is a chemical compound with the CAS Number: 1453422-57-5 . Its IUPAC name is 6-hydroxyhexahydro-1H-3,5-methanocyclopenta[c]isothiazole 2,2-dioxide . The molecular weight of this compound is 189.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO3S/c9-7-3-1-4-5(2-3)12(10,11)8-6(4)7/h3-9H,1-2H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Chemical Synthesis : The synthesis of compounds related to 9-Hydroxy-4λ⁶-thia-5-azatricyclo[4.2.1.0³,⁷]nonane-4,4-dione involves complex chemical reactions including addition, annulation, cyclization, oxidation, and replacement reactions. These processes are crucial for creating specific structures and functionalities in organic compounds, which can be used in further chemical transformations or as final products in various applications (R. Bishop, 2003).

Chiral Building Blocks and Enantiomer Separation

- Chiral Building Blocks : Research has focused on the synthesis and enantiomer separation of oxygenated 9-azabicyclo[3.3.1]nonanes, which are potentially useful as chiral building blocks. These compounds can be used to develop enantiomerically pure substances for pharmaceuticals and fine chemicals, demonstrating the importance of stereochemistry in chemical synthesis (Vidmantas Bieliu̅nas et al., 2013).

Green Chemistry and Sustainable Processes

- Biomass-derived Dicarboxylic Acid Valorisation : The synthesis of 9-thiabicyclo[3,3,1]nonane-2,6–dione using a "one-pot" hydrogenation process in a green solvent, supercritical carbon dioxide, represents an advanced method for valorizing carbohydrate-rich terrestrial renewable feedstock. This process highlights the application of green chemistry principles in producing valuable chemicals from lignocellulosic biomass, emphasizing sustainability and environmental friendliness (Ewa Bogel-Łukasik et al., 2018).

Catalysis and Material Science

- Organocatalysis for CO2 Reduction : The use of organocatalysts for the reduction of carbon dioxide in the presence of hydroboranes to generate methanol and related products showcases the role of these compounds in catalysis and material science. This research demonstrates how novel catalysts can contribute to addressing environmental challenges by facilitating the conversion of CO2 into useful products (Marc-André Courtemanche et al., 2013).

Safety and Hazards

properties

IUPAC Name |

4,4-dioxo-4λ6-thia-5-azatricyclo[4.2.1.03,7]nonan-9-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c9-7-3-1-4-5(2-3)12(10,11)8-6(4)7/h3-9H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOLTDXLIOHDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C1C(C2O)NS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2956420.png)

oxidoazanium](/img/structure/B2956425.png)

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956434.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide](/img/structure/B2956435.png)

![N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide](/img/structure/B2956438.png)

![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)